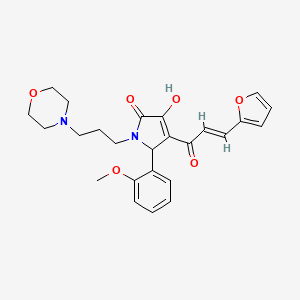

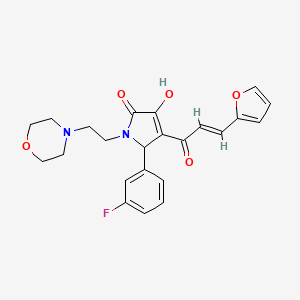

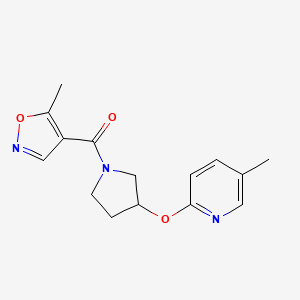

![molecular formula C18H21N7OS B2503834 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide CAS No. 2201579-87-3](/img/structure/B2503834.png)

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

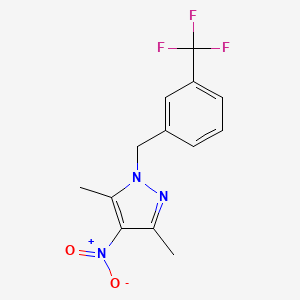

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has a molecular formula of C17H25N7O2S and a molecular weight of 391.49.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The process exhibits high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The compound crystallizes in a monoclinic P 2 1 / n space group . The structure of the compound is established based on spectral data, elemental analyses, and alternative synthetic routes .Scientific Research Applications

Synthesis and Chemical Properties

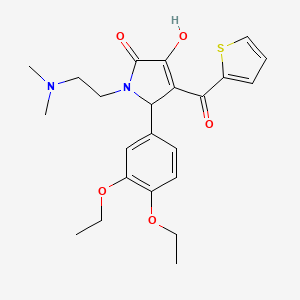

Research in the area of heterocyclic chemistry has extensively explored the synthesis of condensed heterocycles containing various fragments, such as pyrimido[5,4-e][1,3]-thiazine, demonstrating the chemical versatility and potential for creating compounds with unique biological activities. For example, Brukshtus and Tumkevičius (2000) discussed the cyclocondensation reactions involving heterocyclic thiones, leading to tricyclic heterocycles (Brukshtus & Tumkevičius, 2000). Such methodologies are crucial for the synthesis of complex molecules, including the one of interest, and highlight the importance of chemical synthesis in discovering potential therapeutic agents.

Potential Biological Activities

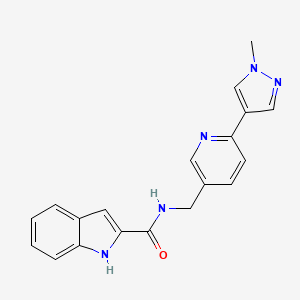

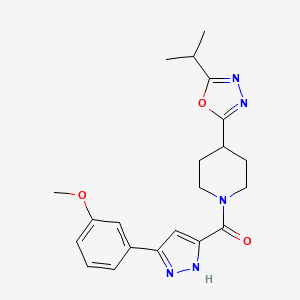

Compounds bearing the triazolo[4,3-b]pyridazine moiety have been investigated for their biological activities, including anticancer properties. El-Gendy et al. (2003) synthesized heterobicyclic nitrogen systems with a 1,2,4-triazine moiety, showing significant anticancer activities against leukemia, ovarian cancer, and non-small cell lung cancer (El-Gendy et al., 2003). This research underscores the potential of structurally similar compounds in cancer therapy, providing a foundation for further exploration of the compound .

Insecticidal Applications

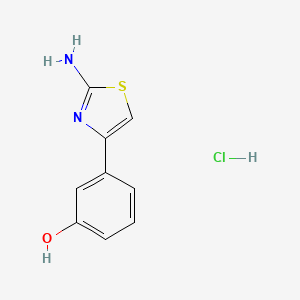

The development of new insecticidal agents is another area of interest. Soliman et al. (2020) explored bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, demonstrating the diverse utility of these compounds in agricultural settings (Soliman et al., 2020). While the specific compound mentioned may not have been directly studied for insecticidal properties, the research on related chemical structures suggests a potential avenue for its application.

Mechanism of Action

Target of Action

The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety . Compounds with this moiety have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with a variety of enzymes and receptors .

Mode of Action

The specific mode of action would depend on the compound’s targets. Generally, compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Given the diverse pharmacological activities of compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety, they could potentially affect multiple biochemical pathways .

Pharmacokinetics

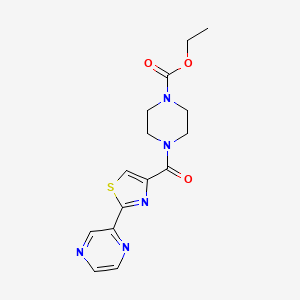

In silico pharmacokinetic and molecular modeling studies have been conducted for related compounds .

Result of Action

The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Given the diverse pharmacological activities of compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety, they could potentially have a wide range of effects .

Properties

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c1-11-19-14(10-27-11)18(26)23(2)13-8-24(9-13)16-7-6-15-20-21-17(25(15)22-16)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPKZRBHZSTBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)